N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine
CAS No.: 1251688-22-8
Cat. No.: VC0546472
Molecular Formula: C24H27N3O3
Molecular Weight: 405.498
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1251688-22-8 |
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Molecular Formula | C24H27N3O3 |
Molecular Weight | 405.498 |
IUPAC Name | [4-(4-ethoxyanilino)-8-methoxyquinolin-2-yl]-piperidin-1-ylmethanone |
Standard InChI | InChI=1S/C24H27N3O3/c1-3-30-18-12-10-17(11-13-18)25-20-16-21(24(28)27-14-5-4-6-15-27)26-23-19(20)8-7-9-22(23)29-2/h7-13,16H,3-6,14-15H2,1-2H3,(H,25,26) |
Standard InChI Key | DGRFWSAHPXCNDD-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCCCC4 |
Appearance | Solid powder |
Introduction
Compound | Methoxy Position | Piperidine Substitution | Phenyl Substitution |
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N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine | 8-position | Unsubstituted | 4-ethoxy |
N-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine | Not specified | 4-methyl | 3-chloro, 4-methoxy |
N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine | 6-position | 4-methyl | 4-ethoxy |
Ethyl 1-(6-methoxy-2-methylquinolin-4-yl)piperidine-4-carboxylate | 6-position | 4-carboxylate | None (different structure) |
These structural variations can significantly impact the pharmacological properties and biological activities of each compound .
Synthesis and Characterization
Synthetic Routes
The synthesis of N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine likely involves multi-step organic reactions similar to those used for related quinoline derivatives. Based on established synthetic methods for similar compounds, a general synthetic pathway would include:
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Formation of the appropriately substituted quinoline core structure
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Functionalization of the 2-position with the piperidine-1-carbonyl group
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Introduction of the N-(4-ethoxyphenyl)amino group at the 4-position
The synthesis would require careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity.
A typical synthetic route might involve the following key steps:
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Preparation of an 8-methoxyquinoline-2,4-dione intermediate
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Chlorination at positions 2 and 4 using phosphorus oxychloride
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Selective amination at position 4 with 4-ethoxyaniline
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Carbonylation reaction at position 2 with piperidine using appropriate coupling reagents
Each step would require careful purification techniques such as recrystallization or column chromatography to ensure the purity of intermediates and the final product.
Characterization Techniques
Characterization of N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine would typically employ a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) to confirm structural features and purity
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Mass Spectrometry (MS) to determine molecular weight and fragmentation patterns
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Infrared Spectroscopy (IR) to identify functional groups such as amide carbonyl, ether, and amine
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Elemental Analysis to confirm the elemental composition
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X-ray Crystallography to determine the three-dimensional structure if suitable crystals can be grown
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High-Performance Liquid Chromatography (HPLC) to assess purity
These techniques collectively provide comprehensive structural characterization and confirmation of the compound's identity and purity.
Structural Analysis
The three-dimensional structure of N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine would feature several important structural aspects:
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The quinoline core would be essentially planar due to its aromatic nature
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The piperidine ring would adopt a chair conformation, with the carbonyl group oriented to minimize steric interactions
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The N-(4-ethoxyphenyl)amino group would likely orient with some degree of coplanarity to the quinoline ring to facilitate conjugation, but with some torsional angle to minimize steric hindrance
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The 8-methoxy group would be positioned in the same plane as the quinoline ring
Pharmacological Properties
Mechanism of Action
Based on studies of structurally similar quinoline derivatives, N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine likely interacts with specific molecular targets through several potential mechanisms:
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Receptor binding: The compound may function as a ligand for specific cellular receptors, particularly those that recognize heterocyclic structures. The piperidine moiety, which is present in many biologically active compounds, could contribute significantly to receptor interactions.
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Enzyme inhibition: Many quinoline derivatives act as enzyme inhibitors by binding to active sites or allosteric sites of target enzymes. The specific substitution pattern of this compound could confer selectivity for particular enzyme families.
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DNA intercalation: The planar quinoline core structure could potentially intercalate between DNA base pairs, disrupting DNA replication and transcription in rapidly dividing cells, which is a mechanism observed in some quinoline-based drugs.
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Modulation of signaling pathways: The compound might interfere with cellular signaling pathways, particularly those involving protein-protein interactions or protein phosphorylation.
Structure-Activity Relationship
The structure-activity relationship (SAR) of N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine and related compounds suggests that each functional group contributes distinctly to biological activity:
Comparative Analysis
Comparison with Similar Quinoline Derivatives
The table below compares the potential properties of N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine with known data from related compounds:
Property | N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine | Related Quinoline Derivatives |
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Solubility | Likely poor water solubility, good in organic solvents | Generally poor water solubility |
Lipophilicity (LogP) | Estimated 4.5-5.5 | Typically 3.5-6.0 |
Hydrogen Bond Acceptors | 5 (quinoline N, carbonyl O, methoxy O, ethoxy O, amine N) | 4-6 depending on substitution |
Hydrogen Bond Donors | 1 (secondary amine NH) | 0-2 depending on substitution |
Molecular Weight | Approximately 420-430 g/mol | 320-450 g/mol |
Biological Target Affinity | Unknown - requires experimental determination | Variable depending on specific substitution pattern |
This comparative analysis highlights how small structural modifications can impact the physicochemical and biological properties of quinoline derivatives .
Advantages and Limitations
Potential advantages of N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine compared to other quinoline derivatives may include:
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The specific substitution pattern could provide unique receptor selectivity
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The 8-methoxy position might offer favorable metabolic stability compared to other positions
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The combination of lipophilic and hydrogen bonding groups could balance membrane permeability with target binding
Potential limitations include:
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High lipophilicity could lead to poor aqueous solubility and bioavailability
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Complex structure may present synthetic challenges and increased production costs
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Multiple sites for potential metabolic transformation could lead to complex pharmacokinetics
Research Status and Future Directions
Current Research Findings
While specific research on N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine is limited in the available literature, research on related quinoline derivatives has shown:
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Quinoline-based compounds with piperidine substituents have demonstrated promising activity in anticancer screening programs
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Structure-activity relationship studies have highlighted the importance of the position and nature of substituents on the quinoline core
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Computational studies have provided insights into binding modes with potential biological targets
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Synthetic methodologies have been developed to efficiently access diverse libraries of substituted quinolines
Gaps in Knowledge
Several knowledge gaps exist regarding N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine:
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Comprehensive synthetic protocols specific to this compound
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Detailed characterization data including NMR, MS, and crystal structure
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Specific biological activity profiles against relevant targets
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Pharmacokinetic and pharmacodynamic properties
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Structure-activity relationships comparing the 8-methoxy position with other substitution patterns
Addressing these gaps would be essential for fully understanding the compound's potential applications.
Future Research Opportunities
Future research directions for N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine could include:
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Development of efficient, scalable synthetic routes
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Comprehensive biological screening against diverse targets
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Medicinal chemistry optimization to improve pharmaceutical properties
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Structure-based design to enhance potency and selectivity for identified targets
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Computational studies to predict binding modes and optimize interactions
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Investigation of the effects of subtle structural modifications on biological activity
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